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Di-p-chlorobenzyl Azodicarboxylate(DCAD)

Cat. No.: B8813158
M. Wt: 367.2 g/mol
InChI Key: UIFGGABIJBWRMG-UHFFFAOYSA-N
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Description

Evolution of Azodicarboxylate Reagents in Organic Chemistry

The history of azodicarboxylate reagents is intrinsically linked to the development of the Mitsunobu reaction, a versatile and powerful method for the dehydrative condensation of a primary or secondary alcohol with a suitable pronucleophile. nih.gov For many years, the field was dominated by liquid reagents, primarily Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD). wikipedia.orgchemistryviews.org These reagents proved to be highly effective in a vast range of synthetic transformations, enabling the formation of C-O, C-N, C-S, and C-C bonds with a characteristic inversion of stereochemistry at the alcohol's chiral center. nih.govresearchgate.net

Despite their widespread use, DEAD and DIAD present notable challenges, particularly concerning the purification of the desired product from the reaction byproducts, namely triphenylphosphine (B44618) oxide and the corresponding hydrazine (B178648) dicarboxylate. ucsb.edu The hydrazine byproducts of DEAD and DIAD are often oily liquids with polarities similar to the reaction products, necessitating laborious purification techniques like column chromatography. acs.orgreddit.com Furthermore, the thermal instability and potential explosive properties of DEAD have raised safety concerns, leading to restrictions on its shipment and handling in pure form. wikipedia.orgresearchgate.net These drawbacks spurred research into developing new azodicarboxylate reagents with improved physical properties and simplified purification profiles, leading directly to the creation of solid, stable alternatives like DCAD. ucsb.eduresearchgate.net

Strategic Significance of Stable, Solid Reagents in Modern Synthetic Methodologies

In contemporary organic synthesis, there is a growing emphasis on methodologies that are not only efficient and high-yielding but also practical, safe, and environmentally conscious. The use of stable, solid reagents is a key aspect of this trend. princeton.edudurham.ac.uk Solid reagents offer several strategic advantages over their liquid or gaseous counterparts.

Firstly, solids are generally easier and safer to handle, weigh, and store than volatile or corrosive liquids. smolecule.com This simplifies experimental setup and reduces risks associated with spillage or inhalation. princeton.edu Secondly, the use of solid reagents can significantly streamline the purification process. durham.ac.ukresearchgate.net In many cases, byproducts derived from solid reagents can be removed by simple filtration, eliminating the need for time-consuming and solvent-intensive chromatographic purification. wikipedia.orgprinceton.edu This approach aligns with the principles of green chemistry by reducing chemical waste. researchgate.net

The ability to use excess reagents to drive a reaction to completion without complicating purification is another major benefit. durham.ac.uk This is particularly valuable in complex, multi-step syntheses where maximizing the yield at each step is crucial. The development of reagents like DCAD, which is a stable solid at room temperature, directly addresses these strategic needs, offering a more practical and efficient workflow for chemists. ucsb.eduresearchgate.net

Historical Context of Di-p-chlorobenzyl Azodicarboxylate Development

The development of Di-p-chlorobenzyl Azodicarboxylate (DCAD) was reported by the research group of Bruce H. Lipshutz in 2006. organic-chemistry.orgucsb.edu The primary motivation behind its creation was to overcome the persistent purification challenges associated with the Mitsunobu reaction when using traditional reagents like DEAD and DIAD. ucsb.eduacs.org The goal was to design a new azodicarboxylate that would generate a hydrazine byproduct with physical properties conducive to easy separation from the reaction mixture. acs.org

The synthesis of DCAD is a straightforward, two-step process. It begins with the treatment of p-chlorobenzyl alcohol with 1,1′-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with hydrazine to form the di-(p-chlorobenzyl) hydrazodicarboxylate. Subsequent oxidation of this hydrazine precursor, typically with N-bromosuccinimide (NBS) and pyridine (B92270), affords DCAD as a pure, bench-stable solid. ucsb.eduresearchgate.net

The strategic inclusion of the p-chlorobenzyl groups was crucial. These groups impart a higher molecular weight and crystallinity to the corresponding hydrazine byproduct, di-(p-chlorobenzyl) hydrazodicarboxylate. This solid byproduct readily precipitates from common reaction solvents like dichloromethane (B109758), allowing for its removal by simple filtration. organic-chemistry.orgucsb.edu This innovation not only simplifies product isolation but also introduces the possibility of recovering and recycling the hydrazine byproduct, a significant step towards a more sustainable chemical process. researchgate.netwikipedia.org

Comparative Analysis of Di-p-chlorobenzyl Azodicarboxylate with Analogous Reagents (e.g., Diethyl Azodicarboxylate, Diisopropyl Azodicarboxylate)

DCAD was designed as a superior alternative to DEAD and DIAD, primarily addressing their practical limitations while maintaining comparable reactivity. ucsb.edu The performance and physical properties of DCAD show distinct advantages, particularly in handling and product purification. organic-chemistry.orgacs.org

Key Advantages of DCAD:

Physical State and Stability: DCAD is a stable, non-explosive solid that can be stored at room temperature, unlike the liquid and thermally sensitive DEAD and DIAD. ucsb.edusmolecule.com This enhances safety and ease of handling.

Byproduct Separation: The most significant advantage of DCAD is the nature of its reduced byproduct, di-(p-chlorobenzyl) hydrazodicarboxylate. This compound is a solid that precipitates out of many common organic solvents (e.g., dichloromethane), allowing for its removal by simple filtration. organic-chemistry.orgresearchgate.net This contrasts sharply with the often difficult-to-separate, oily hydrazine byproducts of DEAD and DIAD. acs.org

Simplified Purification: The easy removal of the hydrazine byproduct drastically simplifies the purification of the desired Mitsunobu product, often obviating the need for column chromatography. ucsb.edu

Byproduct Recycling: The solid, easily isolated hydrazine byproduct from DCAD can be collected and re-oxidized back to DCAD, making the process more atom-economical and environmentally friendly. researchgate.netwikipedia.org

Comparable Reactivity: In various Mitsunobu coupling reactions, including esterifications, DCAD has demonstrated reaction rates and yields that are comparable to those achieved with DEAD and DIAD. organic-chemistry.orgucsb.edu

The following tables provide a comparative overview of the physical properties and reaction characteristics of these key azodicarboxylate reagents.

Table 1: Physical and Handling Properties

Property Di-p-chlorobenzyl Azodicarboxylate (DCAD) Diethyl Azodicarboxylate (DEAD) Diisopropyl Azodicarboxylate (DIAD)
CAS Number 916320-82-6 sigmaaldrich.com 1972-28-7 wikipedia.org 2446-83-5 wikipedia.org
Molecular Formula C₁₆H₁₂Cl₂N₂O₄ sigmaaldrich.com C₆H₁₀N₂O₄ wikipedia.org C₈H₁₄N₂O₄ wikipedia.org
Molecular Weight 367.18 g/mol sigmaaldrich.com 174.16 g/mol wikipedia.org 202.21 g/mol wikipedia.org
Physical State Solid organic-chemistry.org Orange-Red Liquid wikipedia.org Orange-Red Liquid wikipedia.org
Melting Point 89-92 °C sigmaaldrich.com 6 °C wikipedia.org N/A
Stability Stable solid at room temperature ucsb.edu Thermally sensitive, explosive hazard wikipedia.org More stable than DEAD, but still a liquid reagent researchgate.netwikipedia.org

| Handling | Easy to handle solid smolecule.com | Volatile liquid, often handled in solution wikipedia.org | Liquid, more hindered and less likely to form byproducts than DEAD wikipedia.org |

Table 2: Reaction and Purification Characteristics in Mitsunobu Reactions

Characteristic Di-p-chlorobenzyl Azodicarboxylate (DCAD) Diethyl Azodicarboxylate (DEAD) Diisopropyl Azodicarboxylate (DIAD)
Reactivity Comparable yields and efficiency to DEAD/DIAD organic-chemistry.org High reactivity, widely used standard wikipedia.org High reactivity, often used interchangeably with DEAD wikipedia.org
Hydrazine Byproduct Di-(p-chlorobenzyl) hydrazodicarboxylate ucsb.edu Diethyl hydrazodicarboxylate wikipedia.org Diisopropyl hydrazodicarboxylate nih.gov
Byproduct Physical State Crystalline Solid ucsb.edu Oily Liquid acs.org Oily Liquid acs.org
Byproduct Separation Precipitates from CH₂Cl₂, removed by filtration organic-chemistry.orgresearchgate.net Requires extraction or chromatography ucsb.edu Requires extraction or chromatography ucsb.edu
Purification of Product Simplified, often chromatography-free ucsb.edu Often requires column chromatography acs.org Often requires column chromatography acs.org

| Byproduct Recycling | Yes, byproduct can be filtered and re-oxidized wikipedia.org | Not practical due to difficult separation | Not practical due to difficult separation |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12Cl2N2O4 B8813158 Di-p-chlorobenzyl Azodicarboxylate(DCAD)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12Cl2N2O4

Molecular Weight

367.2 g/mol

IUPAC Name

(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylimino]carbamate

InChI

InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

UIFGGABIJBWRMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Di P Chlorobenzyl Azodicarboxylate

Established Synthetic Pathways to Di-p-chlorobenzyl Azodicarboxylate

The most well-documented and efficient method for synthesizing DCAD is a two-step process commencing from p-chlorobenzyl alcohol. organic-chemistry.orgresearchgate.net This pathway is favored for its high yields and the operational simplicity of producing a pure, bench-stable solid product. thieme-connect.com

Two-Step Synthesis from p-Chlorobenzyl Alcohol

This synthetic route is characterized by the formation of a carbamate (B1207046) intermediate, followed by treatment with hydrazine (B178648) and subsequent oxidation. organic-chemistry.orgucsb.edu

The initial step involves the reaction of p-chlorobenzyl alcohol with 1,1′-carbonyldiimidazole (CDI). organic-chemistry.orgucsb.edu This reaction is typically conducted in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). ucsb.edu The CDI acts as a phosgene (B1210022) equivalent, facilitating the formation of a carbamate intermediate in situ. organic-chemistry.orgthieme-connect.com The reaction slurry of CDI in THF becomes a transparent, slightly yellow solution upon the addition of p-chlorobenzyl alcohol. thieme-connect.com This method is advantageous as it avoids the use of highly toxic phosgene.

The in-situ generated carbamate is then directly used in the subsequent step without the need for isolation. ucsb.edu

Table 1: Reagents and Conditions for Carbamate Formation

Reactant 1 Reactant 2 Solvent Temperature Reaction Time Product

This table summarizes the typical reaction conditions for the formation of the carbamate intermediate from p-chlorobenzyl alcohol and CDI.

Following the formation of the carbamate, the reaction mixture is treated with hydrazine and heated to reflux for several hours to yield the corresponding di-p-chlorobenzyl hydrazodicarboxylate. organic-chemistry.orgucsb.eduthieme-connect.com This intermediate precipitates as a solid that can be purified by simple washing procedures. thieme-connect.com

The final step is the oxidation of the di-p-chlorobenzyl hydrazodicarboxylate to DCAD. organic-chemistry.orgucsb.edu This is achieved using N-bromosuccinimide (NBS) as the oxidizing agent in the presence of pyridine (B92270) in a solvent like toluene. ucsb.edu The resulting orange, cloudy mixture is stirred, and after workup, DCAD is isolated as a solid. ucsb.edu This oxidation step is highly efficient, often yielding the final product in near-quantitative amounts. ucsb.edu

Table 2: Synthesis and Yield of DCAD and its Intermediate

Step Reactants Reagents Product Yield (%)
1 p-Chlorobenzyl alcohol, CDI, Hydrazine THF Di-p-chlorobenzyl hydrazodicarboxylate 84-92

This table outlines the two-step synthesis of DCAD, highlighting the high yields achieved in each step. ucsb.eduthieme-connect.com

Chromatographic Considerations in Di-p-chlorobenzyl Azodicarboxylate Preparation

A significant advantage of the established synthetic route for DCAD is that it can be performed on a gram-scale to produce a pure, bench-stable solid without the need for chromatography. researchgate.netthieme-connect.com The purification of the intermediate di-p-chlorobenzyl hydrazodicarboxylate is achieved by washing the crude solid with cold water to remove the imidazole (B134444) byproduct and any residual CDI. thieme-connect.com A subsequent rapid wash with a mixture of hexanes and diethyl ether removes any remaining p-chlorobenzyl alcohol, yielding a pure, white, amorphous powder. thieme-connect.com

Scalability and Industrial Synthesis Considerations for Di-p-chlorobenzyl Azodicarboxylate Production

The synthesis of DCAD has been successfully scaled to produce batches exceeding 15 grams. thieme-connect.com The robust, non-chromatographic nature of the two-step synthesis makes it amenable to large-scale production. researchgate.netthieme-connect.com The use of readily available and relatively inexpensive starting materials like p-chlorobenzyl alcohol and CDI also contributes to its industrial viability. researchgate.net

For industrial-scale synthesis, factors such as process safety, solvent recycling, and waste management become critical. The avoidance of highly toxic reagents like phosgene is a key safety advantage. wikipedia.org The solvents used, such as THF and toluene, can be recovered and recycled to improve the economic and environmental footprint of the process. The solid nature of both the intermediate and the final product simplifies handling, transportation, and storage compared to liquid azodicarboxylates. organic-chemistry.orgthieme-connect.com

Green Chemistry Principles in Di-p-chlorobenzyl Azodicarboxylate Synthesis

The synthesis of DCAD aligns with several principles of green chemistry. The development of DCAD itself was motivated by the desire for a reagent that would simplify product purification and allow for the recycling of byproducts, which is a core tenet of green chemistry. ucsb.edu

The established synthetic pathway exhibits high atom economy, particularly in the highly efficient oxidation step. ucsb.edu The avoidance of chromatographic purification reduces solvent consumption and waste generation, contributing to a more environmentally benign process. thieme-connect.comresearchgate.net

Furthermore, the hydrazine byproduct generated during the application of DCAD in subsequent reactions can be readily separated and potentially recycled back to DCAD, further enhancing the green credentials of its lifecycle. ucsb.eduresearchgate.net The use of CDI as a safer alternative to phosgene also represents a key green chemistry consideration in the synthesis of the carbamate intermediate. researchgate.net

Future research in this area could focus on replacing traditional solvents with greener alternatives and exploring catalytic, rather than stoichiometric, use of reagents where possible.

Reaction Mechanisms Involving Di P Chlorobenzyl Azodicarboxylate

Mechanistic Investigations of the Mitsunobu Reaction with Di-p-chlorobenzyl Azodicarboxylate

The initial and critical step in the DCAD-mediated Mitsunobu reaction is the nucleophilic attack of triphenylphosphine (B44618) on the electrophilic nitrogen atom of DCAD. This rapid reaction forms a zwitterionic adduct known as a betaine (B1666868) intermediate. wikipedia.orgnih.gov The formation of this intermediate has been confirmed in related systems using spectroscopic methods like 31P NMR and electrospray ionization mass spectrometry (ESI-MS). nih.gov

The primary role of this betaine is to act as a base, deprotonating the acidic nucleophile (e.g., a carboxylic acid) to form an ion pair. wikipedia.org This proton transfer is a crucial step, as the resulting carboxylate anion becomes the active nucleophile for the subsequent substitution step. For the reaction to proceed efficiently, the acidic pronucleophile must protonate the betaine intermediate to prevent it from engaging in undesired side reactions with other intermediates. researchgate.net

A defining characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which is indicative of a classic SN2 mechanism. nih.govchem-station.com Once the alcohol's hydroxyl group is activated by its reaction with the protonated betaine intermediate, it forms an alkoxyphosphonium salt. This salt contains an excellent leaving group, triphenylphosphine oxide. nih.govorganic-chemistry.org

The deprotonated nucleophile then attacks the carbon atom bearing the activated hydroxyl group from the backside, leading to the displacement of triphenylphosphine oxide and the formation of the final product with inverted stereochemistry. wikipedia.orgnih.gov The efficacy of DCAD in promoting this stereochemical outcome has been demonstrated in several studies.

Table 1: Stereochemical Outcome in DCAD-Mediated Mitsunobu Reactions

Alcohol Substrate Nucleophile Product Stereochemical Outcome Reference
(S)-(+)-Methyl lactate (B86563) p-Nitrobenzoic acid (R)-diester product Inversion acs.org
Nonracemic 2-octanol p-Nitrobenzoic acid Inverted ether product Inversion acs.org

This table presents examples of stereochemical inversion observed in Mitsunobu reactions utilizing DCAD, consistent with the SN2 pathway.

Triphenylphosphine (PPh3) is an indispensable reagent in the Mitsunobu reaction, serving multiple critical functions. organic-chemistry.org

Initiation: It acts as the initial nucleophile, attacking DCAD to generate the reactive betaine intermediate. wikipedia.orgorganic-chemistry.org

Activation: It is the precursor to the activating group for the alcohol. The alcohol's hydroxyl group attacks the phosphorus atom of the protonated betaine, converting the hydroxyl into a good leaving group (triphenylphosphine oxide). nih.govorganic-chemistry.org

Reductant: Throughout the reaction, PPh3 is oxidized to triphenylphosphine oxide (TPPO). This conversion is thermodynamically favorable and serves as a driving force for the reaction.

The combination of DCAD and PPh3 provides an effective system for Mitsunobu couplings, with the resulting triphenylphosphine oxide being a standard byproduct that needs to be separated from the desired product. organic-chemistry.orgacs.org

The choice of solvent and the acidity of the pronucleophile are crucial parameters that can significantly affect the outcome of the Mitsunobu reaction.

Solvent Polarity: Research indicates that Mitsunobu reactions often proceed faster and with higher yields in nonpolar solvents. nih.gov This is attributed to the suppression of competitive side pathways, such as the formation of an acylated azodicarboxylate, which are more prevalent in polar solvents. nih.gov For reactions involving DCAD, dichloromethane (B109758) (CH2Cl2) is a frequently employed solvent. Its choice is particularly advantageous as the reduced hydrazine (B178648) byproduct, di-p-chlorobenzyl hydrazodicarboxylate, has limited solubility in it, allowing for its removal by simple filtration. organic-chemistry.orgucsb.edu

Acid pKa: The pKa of the acidic nucleophile is a critical factor. For a successful reaction, the nucleophile must be sufficiently acidic, typically with a pKa below 13, to effectively protonate the betaine intermediate. researchgate.netchem-station.com If the nucleophile's acidity is too low (pKa > 13), protonation is slow or does not occur. This can lead to the betaine anion attacking other intermediates, resulting in the formation of undesired side-products. wikipedia.org Conversely, the rate of esterification has been shown to be directly proportional to the acidity of the carboxylic acids used. researchgate.net

While the general framework of the Mitsunobu reaction is well-accepted, the precise nature of the key intermediates has been a subject of detailed investigation. The "classical" mechanism proceeds through an alkoxyphosphonium intermediate , which is then attacked by the nucleophile, leading to the characteristic inversion of stereochemistry. nih.gov

However, an alternative pathway involving an acyloxyphosphonium intermediate has also been proposed. nih.gov This intermediate is formed when the carboxylate attacks the phosphonium (B103445) center of the protonated betaine. The alcohol can then attack this acyloxyphosphonium species. The balance between these two pathways can be influenced by reaction conditions, such as the presence of a base, and the steric hindrance of the substrates. nih.govresearchgate.net It has been suggested that the acyloxyphosphonium pathway could lead to products with retention of stereochemistry. nih.gov

While these mechanistic debates apply to the Mitsunobu reaction in general, the consistent observation of stereochemical inversion in reactions mediated by DCAD provides strong evidence that the pathway involving the alkoxyphosphonium intermediate is the predominant and operative mechanism under standard conditions. acs.org

Oxidative Transformation Mechanisms Facilitated by Di-p-chlorobenzyl Azodicarboxylate

Beyond their role in the Mitsunobu reaction, dialkyl azodicarboxylates like DCAD are versatile oxidizing agents. researchgate.netresearchgate.net They can facilitate a range of oxidative transformations, including the dehydrogenation of alcohols, thiols, and hydrazines. researchgate.netresearchgate.net

The fundamental mechanism of these oxidations involves the transfer of two hydrogen atoms from the substrate to the N=N double bond of DCAD. This reduces DCAD to its corresponding hydrazine, di-p-chlorobenzyl hydrazodicarboxylate. researchgate.net An advantage of using DCAD is that this reduced byproduct often precipitates from the reaction mixture and can be isolated and potentially re-oxidized for reuse. organic-chemistry.orgresearchgate.net

An example is the S-H activation of thiols to prepare sulfenamides. In this process, the dehydrogenation of the thiol and an amine is mediated by an azodicarboxylate, leading to the formation of the S-N bond and the hydrazine byproduct. researchgate.net

Mechanistic Insights into Photocatalytic Reactions Employing Di-p-chlorobenzyl Azodicarboxylate

While specific mechanistic studies detailing the photocatalytic reactions involving Di-p-chlorobenzyl Azodicarboxylate (DCAD) are not extensively documented in publicly available research, the general reactivity of azodicarboxylates in photocatalysis offers a strong basis for proposing plausible mechanisms. Azodicarboxylates are known to be effective reagents in photocatalytic carbon-carbon bond cleavage and carbon-hydrogen bond amination reactions. The mechanism in these reactions typically involves the generation of radical intermediates under visible light irradiation in the presence of a suitable photocatalyst.

A proposed mechanistic cycle for a photocatalytic C-H amination reaction using DCAD is initiated by the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited photocatalyst can then engage in a single electron transfer (SET) process. In an oxidative quenching cycle, the excited photocatalyst would be reduced by a suitable substrate, such as an amine, generating a radical cation. Alternatively, in a reductive quenching cycle, the excited photocatalyst could directly interact with DCAD.

Considering the electrophilic nature of the azo group in DCAD, a plausible pathway involves the generation of a nitrogen-centered radical. The excited photocatalyst (PC*) could transfer an electron to DCAD, leading to the formation of a radical anion intermediate. This intermediate could then participate in subsequent reactions, such as abstracting a hydrogen atom from a C-H bond, thereby initiating the amination process.

Another possibility involves the photocatalyst acting as a sensitizer, transferring energy to DCAD to form an excited state of the azodicarboxylate. This excited DCAD molecule would be significantly more reactive and could directly engage with the substrate.

The general mechanism for photocatalytic radical generation often involves the following key steps:

Photoexcitation: The photocatalyst absorbs a photon of light, promoting an electron to a higher energy level.

Electron Transfer: The excited photocatalyst initiates a single electron transfer with a substrate or the azodicarboxylate.

Radical Formation: This electron transfer process results in the formation of radical ions or neutral radicals.

Substrate Reaction: The generated radicals react with the substrate to form the desired product.

Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle.

The specific intermediates and pathways would be highly dependent on the choice of photocatalyst, solvent, and substrate. The p-chlorobenzyl groups on DCAD may influence the stability of the resulting radical intermediates and the redox potential of the molecule compared to other dialkyl azodicarboxylates.

Proposed Mechanisms for Enantioselective Reactions Using Di-p-chlorobenzyl Azodicarboxylate

The application of Di-p-chlorobenzyl Azodicarboxylate (DCAD) in enantioselective reactions, particularly in processes like allylic amination, would necessitate the use of a chiral catalyst to induce stereocontrol. While specific literature detailing enantioselective mechanisms involving DCAD is scarce, established principles of asymmetric catalysis allow for the proposal of viable mechanistic pathways.

In a hypothetical enantioselective allylic amination, a chiral transition metal catalyst, for instance, based on iridium or palladium with a chiral ligand, would be a likely candidate. The proposed mechanism would likely proceed through the following key stages:

Formation of a Chiral Catalyst-Substrate Complex: The chiral catalyst would first coordinate with the allylic substrate, creating a chiral environment around the reaction center.

Activation of the Allylic Substrate: The catalyst would facilitate the departure of a leaving group from the allylic substrate, leading to the formation of a π-allyl-metal complex. The geometry of this complex would be influenced by the chiral ligand.

Nucleophilic Attack: DCAD, or a derivative formed in situ, would act as the nitrogen source. In the presence of a suitable activating agent (like a phosphine (B1218219) in a Mitsunobu-type reaction), a nucleophilic species derived from DCAD would be generated. This nucleophile would then attack the π-allyl complex.

Enantioselective C-N Bond Formation: The facial selectivity of the nucleophilic attack would be dictated by the steric and electronic properties of the chiral ligand. The ligand would effectively shield one face of the π-allyl intermediate, directing the incoming nucleophile to the other face, thus leading to the formation of one enantiomer in excess.

Product Release and Catalyst Regeneration: After the C-N bond is formed, the product would dissociate from the catalyst, which would then be regenerated to participate in the next catalytic cycle.

The transition state for the enantioselective step would involve a highly organized assembly of the chiral catalyst, the allylic substrate, and the nitrogen nucleophile derived from DCAD. The non-covalent interactions between the substrate, nucleophile, and the chiral ligand within this transition state are crucial for achieving high enantioselectivity.

Computational studies on similar enantioselective allylic aminations suggest that the precise coordination of the nucleophile and the conformation of the π-allyl intermediate are key factors in determining the stereochemical outcome. nih.gov The structure of the chiral ligand creates a defined chiral pocket that enforces a specific orientation for the reactants, leading to the observed enantioselectivity.

Table of Research Findings on Enantioselective Allylic Amination (General)

Chiral Catalyst SystemSubstrate ScopeEnantioselectivity (ee)Key Mechanistic Insight
Iridium-Phosphoramidite Complex(E)-cinnamyl and terminal aliphatic allylic carbonatesUp to >94%The binaphthol unit and the disubstituted amine in the phosphoramidite (B1245037) ligand are crucial for both reactivity and selectivity. berkeley.edu
π-Allyliridium-C,O-Benzoate ComplexesRacemic branched alkyl-substituted allylic acetatesHighC-N bond formation occurs via outer-sphere addition to the π-allyl intermediate, with early transition states influencing regioselectivity. nih.gov
Palladium with Chiral LigandsVarious allylic substratesHighThe mechanism often involves the formation of a chiral Pd-π-allyl complex, with the ligand controlling the facial selectivity of the nucleophilic attack.

It is important to note that these are proposed mechanisms based on the known reactivity of azodicarboxylates and general principles of photocatalysis and enantioselective catalysis. Further experimental and computational studies are needed to elucidate the precise mechanistic details of reactions specifically employing Di-p-chlorobenzyl Azodicarboxylate.

Applications of Di P Chlorobenzyl Azodicarboxylate in Advanced Organic Synthesis

Mitsunobu Reaction Applications

DCAD functions as a key component in the Mitsunobu reaction, an oxidation-reduction condensation method for coupling a primary or secondary alcohol with a suitable nucleophile. ucsb.eduresearchgate.net The reaction is facilitated by a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and the azodicarboxylate. wikipedia.org DCAD has demonstrated efficiency and reaction rates comparable to those of DEAD and DIAD across a variety of transformations. organic-chemistry.org

Esterification is a cornerstone application of the DCAD-mediated Mitsunobu reaction, enabling the formation of an ester from an alcohol and a carboxylic acid. researchgate.net This transformation is valued for its mild conditions and reliability. The use of DCAD in these reactions has been shown to produce yields that are comparable to those achieved with traditional reagents. For instance, the esterification of 2,6-dimethoxybenzoic acid with benzyl (B1604629) alcohol proceeds in high yield using the DCAD/PPh₃ system. ucsb.edu Further examples demonstrate its utility with various alcohol and carboxylic acid substrates.

Alcohol SubstrateCarboxylic Acid NucleophileProductYield with DCAD (%)
Benzyl alcohol2,6-Dimethoxybenzoic acidBenzyl 2,6-dimethoxybenzoate96
Geraniol (B1671447)Benzoic acidGeranyl benzoate93
(R)-(-)-2-Octanol4-Nitrobenzoic acid(S)-Octan-2-yl 4-nitrobenzoate85

The synthesis of ethers, particularly phenyl ethers, from alcohols and phenolic nucleophiles is another effective application of the Mitsunobu reaction where DCAD serves as an efficient reagent. missouri.edu The reaction allows for the formation of C-O bonds under relatively neutral conditions. An example of this is the reaction between geraniol and 4-methoxyphenol, which yields the corresponding ether in good yield, showcasing DCAD's utility in this class of transformations. ucsb.edu

Alcohol SubstratePhenol NucleophileProductYield with DCAD (%)
Geraniol4-Methoxyphenol1-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-4-methoxybenzene81

Beyond the formation of esters and ethers, the DCAD/PPh₃ system facilitates the coupling of alcohols with a range of other nucleophiles, including those based on nitrogen and sulfur. ucsb.edumissouri.edu This versatility allows for the synthesis of a diverse array of compounds. For example, nitrogen nucleophiles like phthalimide (B116566) can be used to produce protected amines. ucsb.edu The reaction of Boc-protected benzyl serine, an amino acid derivative, leads to the formation of an aziridine (B145994) through intramolecular cyclization. ucsb.edu Furthermore, sulfur nucleophiles, such as thiols, can be coupled with alcohols to form thioethers quantitatively. ucsb.edu

Alcohol SubstrateNucleophileProduct ClassYield with DCAD (%)
(S)-(+)-Ethyl lactate (B86563)PhthalimideProtected Amine (N-alkylation)85
N-Boc-L-serine benzyl ester(Intramolecular)Aziridine89
3-Phenylprop-2-yn-1-olDodecane-1-thiolThioether>98

A defining characteristic of the Mitsunobu reaction is its stereospecificity, proceeding via an Sₙ2 mechanism that results in the complete inversion of the stereochemical center of a chiral secondary alcohol. wikipedia.orgnih.govchem-station.com The use of DCAD maintains this critical feature, providing a reliable method for accessing stereochemically inverted products. This is demonstrated in the reaction of optically active secondary alcohols, where the configuration of the carbon atom bearing the hydroxyl group is inverted in the final product. For example, the reaction of (S)-(+)-ethyl lactate with phthalimide yields the (R)-configured product, and (R)-(-)-2-octanol is converted to its (S)-ester with high fidelity. ucsb.edu

A significant challenge in traditional Mitsunobu reactions is the separation of the desired product from the reaction byproducts, namely triphenylphosphine oxide and the reduced hydrazine (B178648) dicarboxylate. DCAD was specifically designed to overcome this issue. ucsb.eduwikipedia.org The reduced form of DCAD, di-p-chlorobenzyl hydrazodicarboxylate, exhibits limited solubility in common organic solvents like dichloromethane (B109758) (CH₂Cl₂) and precipitates directly from the reaction mixture. ucsb.eduresearchgate.net This solid byproduct can be easily removed by simple filtration, greatly simplifying the purification process. organic-chemistry.org

Catalytic Asymmetric Synthesis

While Di-p-chlorobenzyl azodicarboxylate itself is an achiral molecule, its successful application and improved properties have inspired further research into the development of related chiral reagents for use in asymmetric synthesis. The electrophilic nature of the azo group in azodicarboxylates makes them suitable for participating in asymmetric transformations. Research efforts have focused on designing asymmetric analogues of DCAD to induce chirality and achieve enantioselectivity in chemical reactions. ucsf.edu The development of such chiral variants, inspired by the DCAD framework, aims to expand the utility of Mitsunobu-type reactions into the domain of catalytic asymmetric synthesis, opening new avenues for the stereocontrolled formation of chiral molecules.

Enantioselective Mannich Reactions (e.g., using Guanidine (B92328) Catalysts)

The enantioselective Mannich reaction is a cornerstone of asymmetric synthesis for producing chiral β-amino carbonyl compounds. While the use of Di-p-chlorobenzyl Azodicarboxylate (DCAD) in a guanidine-catalyzed Mannich reaction is not explicitly detailed in the searched literature, closely related guanidine-catalyzed enantioselective α-amination reactions of carbonyl compounds using azodicarboxylates have been thoroughly investigated. These reactions establish a clear precedent for the synergistic action of guanidine-based catalysts and azodicarboxylate reagents in creating chiral C-N bonds.

In this context, bifunctional organocatalysts that combine a guanidine group with hydrogen-bond donors like urea (B33335) or thiourea (B124793) have proven highly effective. beilstein-journals.orgnih.gov The guanidine moiety acts as a Brønsted base to deprotonate the β-keto ester, forming a chiral enolate. Simultaneously, the urea or thiourea groups activate the azodicarboxylate electrophile through hydrogen bonding, orienting it for a stereoselective attack. beilstein-journals.org This dual activation model is critical for achieving high levels of enantioselectivity. beilstein-journals.org Studies on the α-amination of β-keto esters using guanidine-bisurea catalysts have reported excellent yields and enantiomeric excesses, demonstrating the power of this catalytic system. beilstein-journals.orgnih.gov

Decarboxylative Mannich and Amination Reactions of Malonic Acid Half Thioesters

Decarboxylative reactions provide a powerful and atom-economical method for generating nucleophilic enolates from precursors like malonic acid half-thioesters (MAHTs). These in situ-generated enolates can then be trapped with electrophiles in Mannich or amination reactions. The organocatalytic enantioselective decarboxylative Mannich reaction of MAHTs with imines has been developed to produce chiral β-amino thioesters, which are valuable precursors for optically active β-amino acids. rsc.orgnih.gov

In a related process, dialkyl azodicarboxylates can serve as effective electrophilic nitrogen sources in decarboxylative amination reactions. researchgate.net This transformation provides direct access to α-amino ester derivatives. While the literature describes the decarboxylative amination of substituted malonic acid half-oxyesters (SMAHOs) with various dialkyl azodicarboxylates, specific examples detailing the use of DCAD with malonic acid half-thioesters (MAHTs) were not prominently featured in the search results. However, the established reactivity of azodicarboxylates in these decarboxylative couplings suggests that DCAD would be a viable nitrogen source for such transformations. researchgate.net

Stereoselective Amination of α,α-Dialkyl Aldehydes

The creation of quaternary stereocenters is a significant challenge in organic synthesis. DCAD has been successfully employed in the stereoselective amination of α,α-dialkyl substituted aldehydes, providing a direct route to chiral amino aldehydes with fully substituted α-carbons. Research has shown that in the presence of a simple chiral primary amino acid catalyst, DCAD is a highly effective aminating agent for this transformation.

Notably, DCAD provided superior results in terms of both yield and enantioselectivity when compared to other common azodicarboxylates like DEAD and DIAD. This enhanced performance is attributed to potential π-π stacking interactions between the aromatic rings of the DCAD reagent and the reaction intermediates, which can improve the level of stereo-differentiation.

Aldehyde SubstrateAzodicarboxylateYield (%)Enantiomeric Excess (ee %)
α-methyl-α-(p-F-benzyl)DCAD9074
α-methyl-α-(p-CF3-benzyl)DCAD8573
α-methyl-α-(naphthylmethyl)DCAD8970

This table presents selected findings on the asymmetric amination of α,α-dialkyl aldehydes, highlighting the efficacy of DCAD.

Enantioselective α-Amination of Carbonyl and Cyanoacetate Derivatives

The direct enantioselective α-amination of carbonyl and related compounds is one of the most important methods for synthesizing optically active α-amino acid derivatives, which are prevalent in biologically active molecules. beilstein-journals.orgnih.gov Azodicarboxylates are widely used as electrophilic nitrogen sources for this purpose. researchgate.net The reaction is effectively catalyzed by bifunctional organocatalysts, such as those combining a guanidine base with bisurea hydrogen-bond donors. beilstein-journals.orgnih.gov

This catalytic system has been successfully applied to the α-amination of various β-keto esters, including those derived from indanone and tetralone, achieving high yields and excellent enantioselectivity. beilstein-journals.orgnih.gov Similarly, the enantioselective amination of α-substituted α-cyanoacetates has been achieved using chiral amine catalysts or bifunctional chiral metal complexes, yielding hydrazine adducts with high enantiomeric excess. nih.govfigshare.com Although many published examples utilize DEAD, the performance of DCAD is known to be comparable or superior in similar transformations, suggesting its strong applicability in these systems. ucsb.edubeilstein-journals.org

Substrate TypeCatalyst SystemAzodicarboxylate UsedHighest Reported Yield (%)Highest Reported ee (%)
β-Keto EstersGuanidine-bisureaDEAD9994
α-Phenyl-α-cyanoacetateChiral DiamineVariousExcellent84
α-CyanoacetatesChiral Iridium Amido ComplexDIADHigh>99

This table summarizes research findings for the enantioselective α-amination of active methylene (B1212753) compounds using various catalytic systems and azodicarboxylates.

Hydroacylation Reactions in Ionic Liquid Media

Hydroacylation of azodicarboxylates with aldehydes is a direct method for synthesizing N-acylhydrazide derivatives, which are important structural motifs in medicinal chemistry. The use of ionic liquids as a reaction medium for this transformation offers significant advantages over conventional organic solvents. Research has demonstrated that the hydroacylation of aldehydes with azodicarboxylates proceeds with high efficiency in the ionic liquid 1-n-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, [BMIM][NTf₂].

This method is particularly effective for aliphatic saturated aldehydes, providing high yields under mild, catalyst-free conditions. A key benefit of using an ionic liquid is the ease of product separation, which can be achieved by simple extraction. Furthermore, the ionic liquid can be recovered and recycled multiple times without a significant loss in reaction yield, enhancing the sustainability of the process.

Oxidative Transformations in Complex Molecule Synthesis Beyond Traditional Applications

Beyond its well-known role in facilitating nucleophilic substitution in the Mitsunobu reaction, the azodicarboxylate functional group is inherently an effective oxidant. researchgate.net Azodicarboxylates are capable of oxidizing a range of functional groups, including alcohols, hydrazines, and thiols. researchgate.net DCAD itself is recognized as an effective oxidizing agent, comparable in efficacy to DEAD and DIAD. researchgate.net

This oxidative potential can be harnessed in the synthesis of complex molecules, for example, through oxidative cyclization reactions that form heterocyclic structures. researchgate.netnih.gov Such transformations are crucial in the biosynthesis and total synthesis of many natural products. researchgate.netnih.gov While the broader class of azodicarboxylates is known for these oxidative capabilities, specific examples in the literature focusing on DCAD for complex oxidative transformations beyond its standard applications were not identified in the performed searches. However, its stability and the ease of byproduct removal make it an attractive candidate for such applications in future synthetic endeavors. organic-chemistry.orgucsb.edu

Photocatalytic C-C Bond Cleavage Reactions

The application of photocatalysis in organic synthesis has opened new avenues for bond activation under mild conditions. The azodicarboxylate scaffold has been noted for its utility in promoting photocatalytic carbon-carbon bond cleavage reactions. researchgate.net This type of transformation allows for the deconstructive functionalization of organic molecules, converting readily available starting materials into valuable products by selectively breaking inert C-C bonds. researchgate.net

Despite the potential of the azodicarboxylate class of reagents for this type of reactivity, a detailed search of the scientific literature did not yield specific examples where Di-p-chlorobenzyl Azodicarboxylate (DCAD) was explicitly used to mediate a photocatalytic C-C bond cleavage reaction. Further research is needed to explore the potential of DCAD in this emerging area of photocatalysis.

Photocatalytic C-H Bond Amination Reactions

The functionalization of carbon-hydrogen (C-H) bonds is a significant area of research in modern organic synthesis, offering a direct and atom-economical approach to complex molecules. Photocatalytic methods, utilizing visible light to drive chemical transformations, have emerged as a powerful tool for C-H bond activation. In this context, dialkyl azodicarboxylates are recognized for their utility in photocatalytically promoted C-H bond amination reactions. researchgate.net While the broader class of azodicarboxylates is known to participate in these transformations, specific and detailed research findings on the application of Di-p-chlorobenzyl Azodicarboxylate (DCAD) in this area are not extensively documented in publicly available literature.

The general mechanism for such reactions involves the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then interact with the azodicarboxylate and a C-H bond-containing substrate to generate radical intermediates, which subsequently combine to form the aminated product. The specific properties of the azodicarboxylate, such as its redox potential and the steric and electronic nature of its substituents, can influence the efficiency and selectivity of the reaction.

Given the established reactivity of azodicarboxylates in this domain, it is plausible that DCAD could serve as a competent aminating agent under photocatalytic conditions. The p-chlorobenzyl groups may influence the reagent's reactivity and solubility, potentially offering advantages in specific synthetic contexts. However, without dedicated studies on DCAD, its efficacy, substrate scope, and reaction conditions for photocatalytic C-H amination remain an area for future investigation.

Table 1: General Role of Azodicarboxylates in Photocatalytic C-H Amination

Component General Function
PhotocatalystAbsorbs visible light and initiates the reaction.
AzodicarboxylateActs as the nitrogen source for the amination.
C-H Bond SubstrateThe molecule undergoing functionalization.
Light SourceProvides the energy to drive the photocatalytic cycle.

Utility in Medicinal Chemistry

Nitrogen-containing functional groups and heterocyclic scaffolds are ubiquitous in pharmaceuticals, playing crucial roles in the biological activity of many drugs. The synthesis of these motifs is therefore a central focus of medicinal chemistry. Di-p-chlorobenzyl Azodicarboxylate (DCAD) finds its utility in this field primarily as a reagent for the introduction of nitrogen functionalities into organic molecules, which can then serve as key intermediates in the synthesis of more complex, biologically active compounds.

One notable application of DCAD is in enantioselective amination reactions. For instance, it has been used in guanidine-catalyzed biomimetic enantioselective amination of malonic acid half-thioesters to produce amino thioesters. These chiral amino acid derivatives are valuable building blocks for the synthesis of peptides, peptidomimetics, and other pharmaceutical agents.

While direct case studies detailing the synthesis of a specific commercial drug using DCAD are not prevalent in the reviewed literature, its role in the formation of crucial C-N bonds underscores its importance. The advantages of DCAD, such as its solid nature and the ease of removal of its hydrazine byproduct, make it an attractive reagent in multi-step syntheses where purification can be challenging. organic-chemistry.org

Table 2: Examples of Nitrogen-Containing Scaffolds in Medicinal Chemistry Potentially Accessible via Azodicarboxylate Chemistry

Scaffold Relevance in Medicinal Chemistry
Chiral Amino AcidsBuilding blocks of peptides and proteins.
Nitrogen HeterocyclesCore structures of numerous drugs.
Substituted AminesCommon functional group in active pharmaceutical ingredients.

The application of DCAD in the synthesis of bioactive heterocycles is another area of potential utility. Azodicarboxylates, in general, are known to participate in reactions that form heterocyclic rings. Although specific examples employing DCAD are not extensively detailed, its fundamental reactivity suggests its applicability in constructing these important pharmaceutical scaffolds.

Potential in Agrochemical Synthesis

The synthesis of novel agrochemicals, such as herbicides, insecticides, and fungicides, often requires the development of efficient and selective chemical methodologies. Similar to medicinal chemistry, the introduction of nitrogen-containing functional groups is a common strategy in the design of new agrochemicals to modulate their biological activity, selectivity, and environmental profile.

Currently, there is a notable lack of specific research findings or documented applications of Di-p-chlorobenzyl Azodicarboxylate (DCAD) in the field of agrochemical synthesis within the public domain. However, the known reactivity of DCAD and other azodicarboxylates suggests a potential for its use in this area.

The chemical transformations facilitated by DCAD, such as the introduction of hydrazine-dicarboxylate moieties, could be employed to construct novel molecular frameworks for agrochemical discovery. The functional groups present in DCAD could be strategically incorporated into a target molecule to influence its properties, such as its interaction with biological targets or its environmental persistence.

While the direct application of DCAD in agrochemical synthesis is not yet established, the broader utility of azodicarboxylates in organic synthesis points to a potential that is yet to be explored. Future research may uncover applications for DCAD in the development of new and effective crop protection agents.

Spectroscopic Characterization Methodologies for Di P Chlorobenzyl Azodicarboxylate and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of DCAD and the intermediates formed during its reactions. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For DCAD, the key NMR spectral data are as follows:

¹H NMR (CDCl₃): δ 7.38 (s, 8H), 5.40 (s, 4H). ucsb.edu

¹³C NMR (CDCl₃): δ 160.10, 135.54, 132.10, 130.46, 129.28, 70.14. ucsb.edu

This data confirms the symmetric nature of the molecule, with the aromatic protons of the two p-chlorobenzyl groups appearing as a singlet and the methylene (B1212753) protons also appearing as a singlet.

In reactions where DCAD is used, such as the Mitsunobu reaction, triphenylphosphine (B44618) (Ph₃P) is a common reagent. organic-chemistry.orgnih.gov The reaction proceeds through several phosphorus-containing intermediates. ³¹P NMR spectroscopy is an exceptionally powerful tool for monitoring these reactions in real-time (in situ), as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. nih.govsioc-journal.cn

The initial reaction between DCAD and a phosphine (B1218219) like Ph₃P forms a betaine (B1666868) intermediate. ucsb.edu This is followed by protonation by an acidic component and subsequent nucleophilic attack. Each of these steps involves a distinct phosphine species that can be identified by its characteristic ³¹P NMR chemical shift. researchgate.netmagritek.com For example, the starting triphenylphosphine typically appears around -5 ppm, while the resulting triphenylphosphine oxide (a byproduct of the reaction) is observed around +25 to +35 ppm. The key phosphonium (B103445) intermediates, such as the betaine and the subsequent oxyphosphonium salt, will have unique chemical shifts that allow for their identification and quantification over the course of the reaction. nih.govmagritek.comresearchgate.net This ability to track the appearance and disappearance of intermediates provides direct evidence for the proposed reaction mechanism and can help in optimizing reaction conditions. sioc-journal.cnnih.gov

Table 1: Representative ³¹P NMR Chemical Shifts for Species in a DCAD-Mediated Reaction

Phosphorus SpeciesTypical Chemical Shift (δ, ppm)Role in Reaction
Triphenylphosphine (Ph₃P)~ -5Starting Reagent
Betaine Intermediate [Ph₃P⁺-N(COOR)-N⁻(COOR)]Varies (typically downfield)Initial Adduct
Oxyphosphonium Salt [Ph₃P⁺-OR']~ +40 to +60Key Reactive Intermediate
Triphenylphosphine Oxide (Ph₃PO)~ +25 to +35Byproduct

Note: Specific chemical shifts can vary based on solvent and other reaction components.

To unambiguously determine the pathway of nucleophilic attack and the fate of specific atoms during a reaction, isotopic labeling studies are employed. researchgate.net In the context of a DCAD-mediated esterification, a key mechanistic question is whether the oxygen atom in the final ester product originates from the alcohol or the carboxylic acid.

By labeling the alcohol (R-OH) with the heavy oxygen isotope ¹⁸O, the reaction can be traced. If the reaction proceeds via an SN2-type attack of the carboxylate on the alcohol carbon, the ¹⁸O label will be incorporated into the final ester product. Conversely, if the reaction involved activation of the carboxylic acid, the label would be lost. Analysis of the final product by mass spectrometry or ¹³C NMR (where the ¹⁸O isotope can induce a small, measurable shift in the signal of the adjacent carbon) can determine the position of the label. researchgate.net Such studies have been fundamental in confirming the mechanism of the Mitsunobu reaction, demonstrating that the alcohol's oxygen is retained and that the reaction proceeds with inversion of configuration at the alcohol's stereocenter. numberanalytics.com

Infrared (IR) and Raman Spectroscopy for Structural Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. longdom.org These methods are excellent for identifying functional groups and analyzing molecular structure.

For DCAD, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching of the ester groups. This band is reported at 1764 cm⁻¹. ucsb.edu The N=N stretching vibration of the azo group is typically weak in the IR spectrum but can often be observed more clearly in the Raman spectrum. mdpi.com

Raman spectroscopy is particularly useful for studying symmetric, non-polar bonds. sci-hub.se The symmetric N=N stretch in the azo group of DCAD would be expected to produce a distinct Raman signal. nih.govnih.gov Furthermore, the aromatic C=C stretching vibrations of the p-chlorobenzyl groups would give rise to characteristic bands in both IR and Raman spectra. By monitoring the disappearance of the N=N and C=O stretching frequencies of DCAD and the appearance of new bands corresponding to the reaction products (e.g., the N-H stretch of the reduced hydrazine (B178648) byproduct), these techniques can be used to follow the reaction progress. mdpi.com

Table 2: Key Vibrational Frequencies for DCAD

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
C=O Stretch (Ester)~1764 (Strong) ucsb.eduPresentCharacteristic of the azodicarboxylate functionality.
N=N Stretch (Azo)Weak/Inactive~1400-1500 (Strong)Raman active due to the symmetric nature of the bond.
Aromatic C=C Stretch~1600, ~1490PresentCharacteristic of the p-chlorophenyl rings.
C-Cl Stretch~700-800PresentFrom the chlorobenzyl group.

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of DCAD and its reaction products. longdom.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For DCAD, the calculated mass for the sodium adduct [M+Na]⁺ is 389.0066 m/z, which matches the experimentally observed value of 389.0083 m/z. ucsb.edu

Beyond simple characterization, MS is increasingly used for real-time reaction monitoring. nih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the direct sampling of a reaction mixture, enabling the detection of reactants, products, and even transient intermediates that are present in low concentrations. By tracking the ion intensities corresponding to the masses of DCAD, its reduced hydrazine byproduct, and the desired product over time, one can obtain detailed kinetic profiles of the reaction. nih.gov This approach is particularly powerful when combined with liquid chromatography (LC-MS), which separates the components of the reaction mixture before they enter the mass spectrometer.

Table 3: High-Resolution Mass Spectrometry Data for DCAD

AdductFormulaCalculated m/zFound m/z ucsb.edu
[M+Na]⁺C₁₆H₁₂N₂O₄Cl₂Na389.0066389.0083

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. longdom.org The characteristic orange color of DCAD is due to the n→π* electronic transition of the azo (-N=N-) chromophore, which absorbs light in the visible range. ucsb.edu

This property makes UV-Vis spectroscopy a simple and effective method for monitoring the kinetics of reactions involving DCAD. researchgate.net As the reaction proceeds, the azo group is reduced to a hydrazine (-NH-NH-), which is colorless. ucsb.edu Consequently, the absorbance peak corresponding to the azo chromophore will decrease in intensity over time. By monitoring this decrease at a fixed wavelength using a spectrophotometer, one can determine the rate of consumption of DCAD and thereby calculate the reaction rate constants. This provides valuable quantitative data on how different reaction conditions (e.g., temperature, concentration, catalyst) affect the reaction speed.

Advanced Spectroscopic Techniques in Reaction Monitoring and Analysis

Modern research increasingly utilizes advanced and hyphenated spectroscopic techniques to gain deeper mechanistic insights. numberanalytics.comspectroscopyonline.com

Time-Resolved and 2D-IR Spectroscopy: These techniques can probe molecular vibrations on ultrafast timescales (femtoseconds), providing a "movie" of bond-making and bond-breaking events as they occur. numberanalytics.com This could be applied to study the initial, rapid formation of the betaine intermediate in the reaction of DCAD with a phosphine.

Hyphenated Techniques: Combining separation methods with spectroscopy, such as Gas Chromatography-IR (GC-IR) or LC-NMR, allows for the analysis of complex reaction mixtures. numberanalytics.com This would be invaluable for identifying and characterizing minor byproducts in DCAD-mediated reactions, which might otherwise be difficult to isolate. researchgate.net

Imaging Spectroscopy: Techniques like hyperspectral imaging combine spectroscopy with microscopy to provide spatially resolved chemical information. longdom.org This could be used to study reactions occurring on solid supports or in heterogeneous systems.

These advanced methods, while complex, offer unparalleled detail and are becoming more crucial in the comprehensive analysis of complex reaction pathways involving reagents like DCAD. spectroscopyonline.com

Theoretical and Computational Studies of Di P Chlorobenzyl Azodicarboxylate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. For DCAD, these investigations would focus on elucidating the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the electronic structure. researchgate.net

A key aspect of DCAD's reactivity lies in the N=N double bond of the azo group, which is flanked by two electron-withdrawing carbonyl groups. Quantum chemical calculations can precisely quantify the electron density on these atoms and determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these studies can reveal the partial atomic charges on each atom in the DCAD molecule. This information is invaluable for understanding intermolecular interactions and the initial steps of a chemical reaction. For instance, the electrophilic nature of the nitrogen atoms in the azo group can be quantified, providing a theoretical basis for its role as an oxidizing agent in reactions like the Mitsunobu reaction. organic-chemistry.orgnih.gov

Table 1: Illustrative Data from Quantum Chemical Calculations on Azodicarboxylates

ParameterDescriptionTypical Information Gained
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the molecule's kinetic stability and reactivity.
Partial Atomic ChargesDistribution of electron density across the moleculeIdentifies electrophilic and nucleophilic sites.
Dipole MomentMeasure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions.

Reaction Pathway Modeling and Energy Landscapes

Understanding the mechanism of reactions involving DCAD, such as the Mitsunobu reaction, can be significantly enhanced through reaction pathway modeling. researchgate.net These computational studies aim to map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the activation energies associated with each step. By calculating the potential energy surface, chemists can gain a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.

These models can also be used to compare the reactivity of DCAD with other azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). organic-chemistry.org By comparing the activation energies for the key steps in the reaction, it is possible to gain a theoretical understanding of the observed differences in reactivity and reaction outcomes.

Density Functional Theory (DFT) Applications in Di-p-chlorobenzyl Azodicarboxylate Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. redalyc.org DFT methods are particularly well-suited for studying the reactivity of organic molecules like DCAD. mdpi.comnorthwestern.edu One of the key applications of DFT in this context is the calculation of various reactivity indices that provide a quantitative measure of a molecule's chemical behavior. frontiersin.org

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated for DCAD. These parameters provide a general overview of the molecule's reactivity. For example, a high electrophilicity index would be consistent with DCAD's role as an oxidizing agent.

Local reactivity descriptors, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites within the DCAD molecule. mdpi.com These calculations would likely confirm that the nitrogen atoms of the azo group are the primary electrophilic sites, making them susceptible to nucleophilic attack. This level of detail is crucial for predicting the regioselectivity of reactions involving DCAD.

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance for DCAD

DescriptorDefinitionPredicted Significance for DCAD
Electronegativity (χ)The power of an atom or group of atoms to attract electrons towards itself.A high value would indicate a strong tendency to accept electrons.
Chemical Hardness (η)Resistance to change in electron distribution or charge transfer.A lower value would correlate with higher reactivity.
Electrophilicity Index (ω)A measure of the energy lowering of a system when it is saturated with electrons.A high value would quantify its role as an electrophile in reactions.
Fukui Function (f(r))Indicates the change in electron density at a given point when the total number of electrons is changed.Would identify the nitrogen atoms of the azo group as the most electrophilic sites.

Molecular Dynamics Simulations of Di-p-chlorobenzyl Azodicarboxylate Systems

While quantum chemical methods provide detailed information about the electronic structure and reactivity of isolated molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic environment, such as in solution. mdpi.commdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvation effects, and intermolecular interactions.

Furthermore, MD simulations can provide insights into the solubility of DCAD and its byproducts. A key advantage of DCAD is the ease of removal of its hydrazine (B178648) byproduct. organic-chemistry.orgucsb.edu MD simulations could be used to model the aggregation and precipitation of this byproduct, providing a molecular-level understanding of this practical advantage.

Computational Design of Di-p-chlorobenzyl Azodicarboxylate Derivatives

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with improved properties. By systematically modifying the structure of DCAD in silico, it is possible to predict how these changes will affect its reactivity, stability, and other properties. researchgate.net

For example, computational methods could be used to explore the effect of different substituents on the benzyl (B1604629) rings. By replacing the chlorine atoms with other electron-withdrawing or electron-donating groups, it would be possible to fine-tune the electronic properties of the azo group and thus modulate the reactivity of the molecule. The goal would be to design new azodicarboxylates that are more reactive, more selective, or easier to handle.

Virtual screening of a library of potential DCAD derivatives could be performed to identify promising candidates for synthesis. This approach can significantly accelerate the discovery of new reagents with superior performance in chemical reactions.

Machine Learning Approaches in Predicting Di-p-chlorobenzyl Azodicarboxylate Reactivity and Selectivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reaction outcomes. nih.govnih.gov ML models can be trained on large datasets of chemical reactions to learn the complex relationships between molecular structure and reactivity. digitellinc.comarxiv.org

For a reagent like DCAD, an ML model could be developed to predict the outcome of Mitsunobu reactions with a wide range of substrates. chemrxiv.org The input to the model would be the structures of the alcohol, the nucleophile, and the azodicarboxylate (DCAD or a derivative), and the output would be the predicted yield and stereoselectivity of the reaction.

These models can be trained on experimental data or on data generated from high-throughput quantum chemical calculations. Once trained, an ML model can make predictions much faster than traditional computational methods, making it a valuable tool for reaction optimization and planning. The development of such models could greatly facilitate the application of DCAD and its derivatives in organic synthesis.

Future Directions and Emerging Research Areas

Expansion of Di-p-chlorobenzyl Azodicarboxylate Applications to Novel Chemical Transformations

While DCAD is well-recognized for its utility in the Mitsunobu reaction, its inherent reactivity as an electrophilic azo compound opens the door to a wider range of chemical transformations. Azodicarboxylates, in general, are known to participate in a variety of reactions beyond the scope of the Mitsunobu protocol. Current research is beginning to explore the use of DCAD in these less conventional applications.

One promising area is the use of DCAD in C-H amination reactions. The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, and azodicarboxylates have been shown to be effective reagents for this purpose. A recent study demonstrated the synthesis of benzyl (B1604629) hydrazines through the oxidative amination of benzylic C-H bonds using dialkyl azodicarboxylates in the presence of a copper catalyst. rsc.org This methodology offers a direct route to valuable hydrazine (B178648) derivatives.

Furthermore, DCAD is being investigated as a reactant for the preparation of amino thioesters through guanidine-catalyzed biomimetic enantioselective decarboxylative Mannich and amination reactions of malonic acid half thioesters. It has also been employed in the hydroacylation of aldehydes in ionic liquid media. These examples underscore the potential of DCAD to be a versatile tool in the synthetic chemist's arsenal, moving beyond its traditional role in alcohol activation.

Future research will likely focus on expanding the substrate scope of these novel transformations and exploring entirely new reaction pathways. The unique electronic properties conferred by the p-chlorobenzyl groups may offer distinct advantages in reactivity and selectivity in these new contexts.

Development of Modified Di-p-chlorobenzyl Azodicarboxylate Analogues with Enhanced Reactivity or Selectivity

The modular nature of the DCAD structure allows for systematic modifications to fine-tune its reactivity and selectivity. By altering the electronic and steric properties of the benzyl groups, new analogues can be designed with tailored characteristics for specific applications.

An example of this approach is the development of asymmetric azo reagents, such as 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD). researchgate.net This analogue was designed to be a stable and easy-to-handle alternative to traditional azodicarboxylates. researchgate.net Studies have shown that the performance of tBCAD in the Mitsunobu reaction is comparable to that of diisopropyl azodicarboxylate (DIAD), but with significantly better stability. researchgate.net

Future work in this area will likely involve the synthesis and evaluation of a broader range of DCAD analogues. Modifications could include the introduction of different substituents on the phenyl ring to modulate the electrophilicity of the azo group, or the use of alternative ester groups to influence solubility and byproduct separation. The goal of this research is to create a library of DCAD-based reagents, each optimized for a specific type of transformation or substrate class, thereby enhancing the precision of modern organic synthesis.

Table 1: Comparison of DCAD and its Analogue tBCAD

FeatureDi-p-chlorobenzyl Azodicarboxylate (DCAD)1-(tert-butyl)-2-(4-chlorobenzyl) Azodicarboxylate (tBCAD)
Symmetry SymmetricAsymmetric
Stability GoodExcellent
Handling Solid, easy to handleSolid, easy to handle
Performance in Mitsunobu Reaction Comparable to DEAD and DIAD organic-chemistry.orgnih.govComparable to DIAD researchgate.net
Byproduct Recycling Precursor can be recycled researchgate.netPrecursor can be recycled researchgate.net

Integration of Di-p-chlorobenzyl Azodicarboxylate into Continuous Flow Chemistry Setups

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. The integration of DCAD into continuous flow systems presents both opportunities and challenges. While the Mitsunobu reaction has been successfully adapted to flow conditions, the use of solid reagents like DCAD requires careful consideration of reactor design and solvent selection to avoid clogging and ensure consistent reaction performance.

The solid nature of DCAD, which is an advantage in traditional batch processing for its ease of handling and storage, becomes a hurdle in many standard flow reactor setups. However, innovative solutions such as the use of packed-bed reactors, where the solid reagent is immobilized, or the development of slurry-based flow systems, could overcome these limitations. The ability to perform reactions at elevated temperatures and pressures in a controlled manner within a flow reactor could also unlock new reactivity patterns for DCAD.

Future research in this area will likely focus on developing robust and reliable methods for incorporating DCAD and other solid reagents into continuous flow processes. The successful integration of DCAD into flow chemistry would not only enhance its utility for large-scale synthesis but also contribute to the development of more sustainable and efficient manufacturing processes.

Sustainable and Green Chemistry Aspects of Di-p-chlorobenzyl Azodicarboxylate Utilization

A significant driver for the development of DCAD was the desire for a more environmentally friendly alternative to traditional Mitsunobu reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The key green chemistry advantage of DCAD lies in the properties of its reduced byproduct, di-p-chlorobenzyl hydrazodicarboxylate.

Furthermore, DCAD is a stable, non-volatile solid, which makes it safer to handle and store compared to the volatile and potentially explosive nature of DEAD. The development of DCAD is a prime example of how the principles of green chemistry can be applied to design safer and more sustainable chemical processes.

Future research will continue to explore ways to optimize the recycling process for DCAD and to quantify its environmental benefits through life cycle assessment studies. The development of catalytic Mitsunobu reactions, where the azodicarboxylate is used in substoichiometric amounts, is another active area of research that aligns with the goals of green chemistry.

Table 2: Green Chemistry Attributes of DCAD

AttributeDescriptionReference
Reagent Form Stable, non-volatile solid organic-chemistry.orgnih.gov
Byproduct Separation Simple precipitation organic-chemistry.orgnih.gov
Byproduct Recycling Can be re-oxidized to DCAD researchgate.net
Reduced Waste Minimized need for chromatography organic-chemistry.orgnih.gov

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new reactions. Advanced spectroscopic and computational techniques are being increasingly applied to elucidate the intricate mechanistic details of reactions involving DCAD.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been instrumental in studying the intermediates formed during the Mitsunobu reaction. researchgate.net These studies can provide valuable insights into the reaction kinetics and the role of various species in the catalytic cycle. For instance, ³¹P NMR has been used to propose a plausible mechanism for esterification reactions involving triphenylphosphine (B44618) oxide, a byproduct in Mitsunobu reactions. researchgate.net

In parallel, computational chemistry, including Density Functional Theory (DFT) calculations, is becoming an indispensable tool for modeling reaction pathways and transition states. These computational studies can help to rationalize experimental observations, predict the reactivity of new DCAD analogues, and guide the design of more efficient catalytic systems. For example, computational studies have been employed to investigate the mechanism of reactions involving diazoalkanes and metal carbenes, providing insights that are relevant to the reactivity of azodicarboxylates.

The synergy between advanced spectroscopic experiments and high-level computational modeling will be a key driver of future innovation in the field. A deeper mechanistic understanding of DCAD-mediated reactions will enable chemists to harness its full potential and to develop new and improved synthetic methodologies with greater precision and control.

Q & A

Q. What are the primary synthetic applications of DCAD in organic chemistry?

DCAD is widely utilized in Mitsunobu reactions for carbon-oxygen and carbon-nitrogen bond formation, enabling stereospecific substitutions of alcohols with nucleophiles (e.g., phenols, amines). Its stability as a solid reagent (mp 108–112°C) and ease of handling make it advantageous over liquid azodicarboxylates like DEAD or DIAD. The hydrazine byproduct generated during Mitsunobu couplings is readily separable via filtration or extraction in dichloromethane .

Example Protocol :

  • Combine DCAD (1.2 equiv), triphenylphosphine (1.2 equiv), alcohol, and nucleophile in CH₂Cl₂.
  • Stir at room temperature until completion (TLC monitoring).
  • Filter or extract to remove hydrazine byproducts.

Q. How does DCAD compare to DEAD/DIAD in Mitsunobu reactions?

DCAD offers improved stability (solid at room temperature) and simplified purification due to the formation of a hydrazine byproduct that precipitates in CH₂Cl₂. Unlike DEAD/DIAD, which require careful handling due to their liquid state and explosive tendencies, DCAD reduces safety risks while maintaining comparable reactivity .

Q. What analytical methods are critical for characterizing DCAD in reaction mixtures?

  • Melting Point : Verify purity (108–112°C).
  • NMR Spectroscopy : Monitor disappearance of starting alcohol (e.g., δ 1–5 ppm for secondary alcohols).
  • Chromatography : Use silica gel columns or preparative TLC to isolate products contaminated with reduced DCAD byproducts .

Advanced Research Questions

Q. How can DCAD be optimized for enantioselective transformations?

Q. What strategies address contradictions in reported yields for DCAD-mediated reactions?

Discrepancies in yields often arise from:

  • Byproduct Interference : Reduced DCAD hydrazines can co-elute with products. Acid-base extraction (1M NaOH) or silica gel chromatography resolves this .
  • Solvent Effects : Polar solvents (e.g., THF) may reduce reactivity compared to CH₂Cl₂.
  • Stoichiometry : Excess DCAD (≥1.5 equiv) improves conversions in sterically hindered systems .

Q. What mechanistic insights explain DCAD’s role in hydroacylation reactions?

DCAD facilitates hydroacylation of aldehydes via a radical pathway in ionic liquids. EPR studies confirm the formation of azo radical intermediates, which abstract hydrogen from aldehydes to generate acyl radicals. These radicals couple with DCAD-derived species to form α-keto esters .

Mechanistic Steps :

  • DCAD → Azo radical (•N=N•) initiation under mild heating.
  • H-abstraction from aldehyde → Acyl radical (RCO•).
  • Radical recombination → Product + N₂ gas.

Q. How can DCAD improve selectivity in sphingosine-1-phosphate receptor agonist synthesis?

DCAD enables high enantioselectivity (up to 97% ee) in asymmetric aldol reactions when paired with α-methyl-α-protected hydroxymethyl aldehydes. Key factors:

  • Protecting Groups : 4-Trifluorobenzyl groups enhance steric control.
  • Recrystallization : Ethanol recrystallization purifies products to >95% ee .

Data Contradiction Analysis

Q. Why do some studies report DCAD purification challenges while others achieve high yields?

  • Reaction Scale : Small-scale reactions (<1 mmol) may mask byproduct interference.
  • Nucleophile pKa : Reactions with weak nucleophiles (pKa > 12) require higher DCAD stoichiometry (2.0 equiv) to drive completion .
  • Workup Protocols : Studies omitting acid-base extraction report lower isolated yields due to residual hydrazines .

Methodological Recommendations

  • Purification : Always include a 1M NaOH wash to remove hydrazine byproducts.
  • Storage : DCAD should be stored under inert gas (N₂/Ar) at 4°C to prevent decomposition.
  • Safety : Despite improved stability, avoid grinding DCAD to prevent static-initiated decomposition .

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